molecular formula C14H17ClN2O3 B2353979 N'-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide CAS No. 428841-35-4

N'-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide

Cat. No. B2353979
CAS RN: 428841-35-4
M. Wt: 296.75
InChI Key: HKBCPCGIPFRSFB-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and biochemical and physiological effects, making it a promising candidate for further investigation. In

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Dicopper(II) Complexes : Dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands have been synthesized and structurally characterized. These complexes, with their three-dimensional supramolecular structures, have been studied for their reactivities towards DNA and protein BSA, and have shown in vitro anticancer activities (Zheng et al., 2015).

  • Bimetallic Complexes and DNA/Protein Reactivity : Bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide have been developed. Their in vitro cytotoxic activities and reactivities towards DNA and protein have been a focus of research (Li et al., 2012).

Antimicrobial and Antifungal Properties

  • Potential Antimicrobial Agents : Compounds involving the oxamide group have been explored for their antibacterial and antifungal activities, demonstrating significant effects against various bacterial and fungal strains (Desai et al., 2011).

Crystal Structure and Hydrogen Bonding

  • Crystal Structure Analysis : The crystal structure of certain N,N′-bis(substituted)oxamide compounds has been determined, revealing specific angular relationships and hydrogen bonding patterns that contribute to their three-dimensional structures (Wang et al., 2016).

  • Three-Center Intramolecular Hydrogen Bonding : Studies have been conducted on the synthesis and structural investigation of symmetric and non-symmetric oxamides, highlighting the importance of intramolecular hydrogen bonding in stabilizing their structures (Martínez-Martínez et al., 1998).

Anticancer Activities

  • DNA-Binding and Cytotoxic Activities : Research has been conducted on the DNA-binding properties and cytotoxic activities of certain N,N′-bis(substituted)oxamide compounds and their dicopper(II) complexes, revealing potential anticancer applications (Cui et al., 2011).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-9-4-5-10(7-12(9)15)17-14(19)13(18)16-8-11-3-2-6-20-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBCPCGIPFRSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCCO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-methylphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

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